Menadione

Description

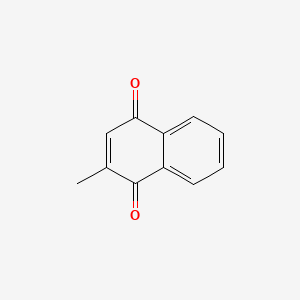

A synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo.

Menadione has been reported in Thermoplasma acidophilum, Asplenium indicum, and other organisms with data available.

MENADIONE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for hemorrhage.

Menadione is a synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo. Despite the fact that it can serve as a precursor to various types of vitamin K, menadione is generally not used as a nutritional supplement. Large doses of menadione have been reported to cause adverse outcomes including hemolytic anemia due to G6PD deficiency, neonatal brain or liver damage, or neonatal death in some cases. Moreover, menadione supplements have been banned by the FDA because of their high toxicity. It is sometimes called vitamin K3, although derivatives of naphthoquinone without the sidechain in the 3-position cannot exert all the functions of the K vitamins. Menadione is a vitamin precursor of K2 which utilizes alkylation in the liver to yield menaquinones (MK-n, n=1-13; K2 vitamers), and hence, is better classified as a provitamin.

Structure

3D Structure

Properties

IUPAC Name |

2-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVAVZPDRWSRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Record name | menadione | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Menadione | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021715 | |

| Record name | Menadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid with a very mild acrid odor; [Merck Index], Solid | |

| Record name | Menadione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid., One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride., Soluble in aromatic solvents, SOL IN FATS, For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page., 0.160 mg/mL at 30 °C | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000188 [mmHg] | |

| Record name | Menadione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Bright yellow crystals, YELLOW NEEDLES FROM ALC, PETROLEUM ETHER | |

CAS No. |

58-27-5, 34524-96-4 | |

| Record name | Menadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadione [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadione semiquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034524964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | menadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | menadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/723JX6CXY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105-107 °C, 107 °C | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Biological Activities and Therapeutic Potential of Menadione Derivatives

Executive Summary

Menadione (2-methyl-1,4-naphthoquinone, Vitamin K3) represents a "privileged scaffold" in medicinal chemistry. While the parent compound exhibits significant hepatotoxicity due to indiscriminate redox cycling, its C3-substituted derivatives offer a tunable platform for targeted therapeutics. This guide analyzes the structural modifications that shift menadione from a toxicological liability to a precision therapeutic agent in oncology and infectious disease.

Key Insight: The therapeutic window of menadione derivatives is defined by the balance between futile redox cycling (ROS generation) and electrophilic arylation (covalent modification of thiols).

The Pharmacophore: 1,4-Naphthoquinone Mechanics

The biological activity of menadione stems from its ability to act as both an oxidant and an electrophile.

Structural Vulnerabilities

-

C2-Methyl Group: Provides lipophilicity but is metabolically susceptible to benzylic oxidation.

-

C3-Position (The "Warhead"): This is the primary site for derivatization. Unsubstituted, it is highly susceptible to Michael addition by cellular thiols (Glutathione, Cysteine residues). Substitution at C3 allows researchers to modulate the electrophilicity and steric environment, thereby tuning selectivity.

-

Quinone Carbonyls: Essential for electron acceptance in the redox cycle.

Mechanisms of Action: The Dual Blade

Understanding the causality of cell death is critical for designing assays. Menadione derivatives operate via two distinct but often synergistic pathways.

Pathway A: Redox Cycling (ROS Storm)

The quinone moiety undergoes one-electron reduction by enzymes like P450 reductase to form a semiquinone radical. In the presence of oxygen, this radical rapidly re-oxidizes, generating superoxide anions (

Pathway B: Thiol Arylation (Alkylation)

The quinone acts as a soft electrophile (Michael acceptor). It covalently binds to nucleophilic thiol groups on critical proteins (e.g., CDC25 phosphatase, tubulin) and depletes the intracellular antioxidant glutathione (GSH).

Visualization: Mechanistic Pathways

The following diagram illustrates the bifurcation of these pathways and their downstream effects.

Caption: Figure 1. The dual mechanism of menadione derivatives: futile redox cycling generating ROS and electrophilic arylation of protein thiols.

Therapeutic Applications & SAR

Oncology: Targeting Metabolic Vulnerabilities

Cancer cells often exhibit the "Warburg effect" and elevated basal ROS levels, making them hypersensitive to further oxidative stress.

-

Strategy: Conjugate menadione with lipophilic cations (e.g., triphenylphosphonium) or triazoles to target mitochondria.

-

Key Data: Menadione-Triazole hybrids have shown superior IC50 values compared to parent menadione in MCF-7 (breast) and HeLa (cervical) lines.[1]

Table 1: Representative SAR Data for Menadione Derivatives

| Derivative Class | Modification Site | Target Mechanism | Activity (IC50 / MIC) | Reference |

| Parent Menadione | None | Non-specific Redox/Arylation | ~10-20 µM (Broad Cytotoxicity) | [1] |

| Menadione-Triazole | C3-Linker-Triazole | Mitochondria/ROS | 1.2 - 5.0 µM (MCF-7) | [2] |

| Aza-Menadione | N-heterocycle core | Bioisostere/Redox | 0.5 - 2.0 µM (HeLa) | [3] |

| Gold(I)-Menadione | Metal Coordination | Thioredoxin Reductase | < 100 nM (Ovarian) | [4] |

| Menadione-Aminoquinoline | Hybrid | Hemozoin Inhibition | 13 - 45 nM (P. falciparum) | [5] |

Infectious Disease

-

Antimicrobial: Menadione derivatives increase bacterial membrane permeability.[2] They show synergy with aminoglycosides against MRSA by disrupting the electron transport chain.

-

Antimalarial: Hybrids containing menadione and chloroquine-like scaffolds inhibit hemozoin formation (malaria pigment), toxic to Plasmodium falciparum.

Experimental Protocols

To validate the biological activity of a new derivative, the following self-validating workflows are recommended.

Protocol: ROS Detection via DCFDA

Standardizing oxidative stress measurement.

Reagents:

-

CM-H2DCFDA (Chloromethyl-2',7'-dichlorodihydrofluorescein diacetate).[3]

-

Positive Control: Tert-Butyl Hydroperoxide (TBHP) or Menadione (25 µM).

Step-by-Step Methodology:

-

Seeding: Plate cells (e.g., HeLa) at

cells/well in black 96-well plates with clear bottoms. Incubate 24h. -

Loading: Wash cells with PBS. Add 10 µM DCFDA in serum-free media. Incubate 30 min at 37°C in the dark.

-

Critical Control: Include a "No Probe" well to correct for cellular autofluorescence.

-

-

Treatment: Remove loading buffer. Add test compounds (diluted in PBS/HBSS) to cells.

-

Timepoint: Measure immediately for kinetic uptake or after 1-4h for accumulated stress.

-

-

Quantification: Measure fluorescence at Ex/Em: 485/535 nm.

-

Validation: Pre-treatment with N-acetylcysteine (NAC, 5 mM) should attenuate the signal if it is truly ROS-driven.

Workflow: Compound Screening & MOA Elucidation

The following logic flow ensures robust hit identification.

Caption: Figure 2. Integrated screening workflow for menadione derivatives, moving from cytotoxicity to mechanistic validation.

Toxicology & Optimization

A major hurdle in menadione development is hepatotoxicity.

-

Problem: Parent menadione depletes hepatic glutathione, leading to necrosis.

-

Solution (SAR): Derivatives with bulky C3-substituents (e.g., glutathione-mimics or peptidomimetics) reduce substrate affinity for liver reductases while maintaining activity in cancer cells with altered metabolic flux.

-

Safety Assay: Always screen hits against primary hepatocytes or HepG2 cells to determine the Therapeutic Index (TI). A TI > 10 is the industry standard for progression.

References

-

Menadione: a platform and a target to valuable compounds synthesis. Beilstein Journal of Organic Chemistry. Link

-

Novel menadione hybrids: Synthesis, anticancer activity, and cell-based studies. Chemical Biology & Drug Design. Link

-

Anticancer Vitamin K3 Analogs: A Review. Anticancer Agents in Medicinal Chemistry. Link

-

Menadione-induced Reactive Oxygen Species Generation via Redox Cycling Promotes Apoptosis. Journal of Biological Chemistry. Link

-

Synthesis and biological evaluation of a new class of 4-aminoquinoline-rhodanine hybrid as potent anti-infective agents. European Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Investigating the Pro-Oxidant Mechanism of Menadione (Vitamin K3)

Executive Summary

Menadione (2-methyl-1,4-naphthoquinone) serves as a canonical model for studying quinone-induced oxidative stress.[1] Unlike its naturally occurring congeners (Phylloquinone/K1 and Menaquinone/K2), Menadione lacks the isoprenoid side chain, rendering it highly electrophilic and prone to futile redox cycling.[2]

This guide provides a rigorous technical framework for investigating Menadione’s pro-oxidant properties. It moves beyond basic assay instructions to address the mechanistic causality of toxicity. We focus on the critical "switch" between bioactivation (one-electron reduction) and detoxification (two-electron reduction), and provide self-validating protocols to quantify Reactive Oxygen Species (ROS) generation and subsequent cytotoxicity.

Mechanistic Foundations: The Redox Switch

To properly design an experiment, one must understand that Menadione toxicity is not intrinsic but metabolic.[2] It is a substrate for two competing enzymatic pathways. The experimental outcome depends heavily on the expression profile of the cell line chosen (specifically NQO1 levels).

The Futile Redox Cycle (Bioactivation)

Enzymes such as Cytochrome P450 Reductase catalyze a one-electron reduction of Menadione to the unstable semiquinone radical . This radical reacts rapidly with molecular oxygen (

The Detoxification Shunt

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) , also known as DT-diaphorase, catalyzes a direct two-electron reduction of Menadione to Menadiol (Hydroquinone). This stable metabolite can be conjugated (glucuronidated) and excreted, effectively bypassing ROS generation.

Critical Experimental Variable: Cell lines with high NQO1 activity (e.g., HT-29) will be significantly more resistant to Menadione than NQO1-null lines (e.g., MDA-MB-231).

Pathway Visualization[1]

Figure 1: The Menadione Redox Switch.[3][4] The red loop represents the futile redox cycle generating ROS. The green path represents NQO1-mediated detoxification.[1]

Experimental Strategy & Validated Protocols

Protocol A: ROS Quantification via DCFH-DA

Objective: Measure intracellular oxidative stress.[5][6][7] The Challenge: DCFH-DA is prone to auto-oxidation and leakage.[8] It detects hydrogen peroxide (H2O2) and peroxyl radicals, downstream of the initial superoxide burst. The Fix: Strict washing steps and kinetic controls.

Materials

-

Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) (Sigma/Merck).

-

Buffer: HBSS or PBS (Ca2+/Mg2+ free). Do not use phenol red media during detection (high background).

-

Positive Control: H2O2 (100 µM) or TBHP.

Step-by-Step Methodology

-

Seeding: Seed cells (e.g., HEK293 or HeLa) in black-walled, clear-bottom 96-well plates (10,000 cells/well). Incubate 24h.

-

Probe Loading (Pulse):

-

Wash cells 1x with warm PBS.

-

Add 10 µM DCFH-DA in serum-free, phenol-red-free medium.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Wash (Critical): Remove probe solution. Wash cells 2x with PBS to remove extracellular dye. This prevents "false" signal from dye oxidizing in the supernatant.

-

Treatment: Add Menadione (10–50 µM) diluted in clear buffer/medium.

-

Note: Menadione effects are rapid.

-

-

Kinetic Measurement: Immediately place in a fluorescence microplate reader.[7]

-

Ex/Em: 485 nm / 535 nm.[2]

-

Read: Every 5 minutes for 60–120 minutes.

-

Protocol B: Cytotoxicity & The "Rescue" Validation

Objective: Prove that cell death is caused by oxidative stress, not off-target effects. The Standard: The "Rescue Experiment" using N-Acetylcysteine (NAC) is the gold standard for validating oxidative mechanisms.

Step-by-Step Methodology

-

Pre-treatment (The Rescue Arm):

-

Menadione Challenge: Add Menadione (e.g., 20 µM) to Groups B and C. Incubate for 24 hours.

-

Viability Assay (MTT/CCK-8):

-

Add reagent (e.g., 10 µL CCK-8) to each well.

-

Incubate 1–4 hours.

-

Measure Absorbance (450 nm).

-

-

Validation Logic: If NAC significantly restores viability in Group C compared to Group B, the mechanism is confirmed as oxidative.

Experimental Workflow Visualization

Figure 2: Integrated Experimental Workflow. Note the temporal separation between ROS detection (immediate) and toxicity (delayed).

Data Interpretation & Troubleshooting

Expected Results Matrix

| Assay | Condition | Expected Result | Mechanistic Interpretation |

| DCFH-DA | Menadione Only | High Fluorescence | Rapid generation of ROS (Redox Cycling). |

| DCFH-DA | Menadione + NAC | Low/Baseline Fluorescence | NAC scavenges ROS / boosts Glutathione. |

| MTT | Menadione Only | Low Absorbance (<50%) | Mitochondrial dysfunction / Cell death. |

| MTT | Menadione + NAC | High Absorbance (>80%) | Rescue Effect: Confirms oxidative death. |

| MTT | Menadione + Dicoumarol | Very Low Absorbance | Inhibition of NQO1: Blocks detox, enhances toxicity. |

Common Pitfalls

-

Photo-oxidation: DCFH-DA oxidizes when exposed to light. Always handle in low light and use black plates.

-

Extracellular Hydrolysis: Serum esterases can cleave DCFH-DA outside the cell. Always load probe in serum-free buffer and wash before measurement.

-

NQO1 Variance: If your cell line is resistant (e.g., A549), Menadione may require higher doses (50-100 µM). If sensitive (NQO1-null), 10-20 µM is sufficient.

References

-

Criddle, D. N., et al. (2006). Menadione-induced Reactive Oxygen Species Generation via Redox Cycling Promotes Apoptosis of Murine Pancreatic Acinar Cells. Journal of Biological Chemistry.

-

Ross, D., et al. (2000). The role of NQO1 in menadione-induced cytotoxicity. Free Radical Biology and Medicine.

-

Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations.[2] Free Radical Biology and Medicine.

-

Loor, G., et al. (2010). Methods for measuring ROS in cells.[2] Methods in Molecular Biology.

-

Vasquez-Vivar, J., et al. (1997). Redox cycling of menadione by endothelial nitric oxide synthase. Journal of Biological Chemistry.

Sources

- 1. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. NQO1 NAD(P)H quinone dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Menadione as an Inhibitor of Cdc25 Phosphatase: Mechanistic Profiling and Experimental Validation

[1]

Executive Summary

Menadione (Vitamin K3) acts as a potent, broad-spectrum inhibitor of the Cell Division Cycle 25 (Cdc25) phosphatase family. Unlike competitive inhibitors that transiently occupy the active site, Menadione leverages a quinone-based scaffold to induce inhibition through dual mechanisms: redox cycling-mediated oxidation and covalent arylation of the catalytic cysteine residue. This guide details the biochemical basis of this inhibition, its downstream impact on the CDK1/Cyclin B complex, and provides validated protocols for quantifying these effects in drug discovery workflows.

Part 1: Mechanistic Profiling

The Chemical Basis of Inhibition

The Cdc25 phosphatases (isoforms A, B, and C) share a highly conserved catalytic motif: HC(X)₅R . The cysteine within this motif (e.g., Cys473 in Cdc25B) exists as a thiolate anion at physiological pH, rendering it hyper-nucleophilic but also exceptionally susceptible to oxidation and electrophilic attack.

Menadione (2-methyl-1,4-naphthoquinone) targets this vulnerability through two distinct pathways:[1][2]

-

Irreversible Arylation (Michael Addition): The quinone ring acts as a Michael acceptor. The nucleophilic thiolate of the Cdc25 active site attacks the C3 position of the menadione ring, forming a stable covalent thioether bond. This sterically occludes the active site and permanently inactivates the enzyme.

-

Redox Cycling & Oxidation: Menadione undergoes one-electron reduction to a semiquinone radical, generating Superoxide (

). This Reactive Oxygen Species (ROS) flux oxidizes the catalytic cysteine to sulfenic acid (-SOH) or forms an intramolecular disulfide bond with proximal cysteines, rendering the phosphatase inactive.

Key Insight: The inhibition profile is often mixed. While oxidation can be reversed by reducing agents like Dithiothreitol (DTT), the covalent arylation is irreversible, providing sustained cell cycle arrest.

Downstream Signaling Impact

Cdc25C is the "trigger" for mitosis. It dephosphorylates CDK1 (Cdc2) at inhibitory residues Thr14 and Tyr15 . Menadione blocks this dephosphorylation, locking CDK1 in an inactive, hyperphosphorylated state. This prevents the G2

Visualization: The Signaling Blockade

The following diagram illustrates the interruption of the positive feedback loop essential for Mitotic Entry.

Figure 1: Menadione disrupts the Cdc25C-CDK1 auto-amplification loop, preventing the removal of inhibitory phosphates on CDK1 and halting G2/M progression.

Part 2: Quantitative Data Summary

The following table summarizes the inhibitory potency of Menadione across Cdc25 isoforms. Note that potency can shift based on the presence of reducing agents in the assay buffer.

| Target Isoform | IC50 / Ki ( | Mechanism | Biological Outcome |

| Cdc25A | Irreversible/Mixed | G1/S Arrest; S-phase delay | |

| Cdc25B | Irreversible/Mixed | G2/M Arrest; Centrosomal activation block | |

| Cdc25C | Irreversible/Mixed | G2/M Arrest; Nuclear entry block |

Data compiled from Kar et al. (2022) and related kinetic studies [1, 3].

Part 3: Experimental Protocols

Protocol A: In Vitro Phosphatase Inhibition Assay (OMFP Method)

Purpose: To quantify the IC50 of Menadione against recombinant Cdc25 using the fluorogenic substrate 3-O-methylfluorescein phosphate (OMFP).

Causality Check: We use OMFP because its hydrolysis product (OMF) is highly fluorescent at neutral pH, allowing real-time kinetic monitoring. We exclude DTT from the reaction buffer initially to prevent artificial scavenging of the quinone, which would mask the inhibitory effect.

Reagents:

-

Recombinant Cdc25A/B/C (human).[3]

-

Substrate: OMFP (Sigma), 500

M stock in DMSO. -

Assay Buffer: 30 mM Tris-HCl (pH 8.0), 75 mM NaCl, 1 mM EDTA, 0.033% BSA. (Note: No DTT) .

-

Menadione: Serial dilutions in DMSO.

Workflow:

-

Preparation: Dilute Cdc25 enzyme in Assay Buffer to a concentration where reaction linearity is maintained for >30 mins (typically 20-50 ng/well).

-

Incubation: Add 10

L of Menadione (various concentrations) to 50-

Self-Validation Step: Include a "Solvent Control" (DMSO only) and a "No Enzyme" blank.

-

-

Reaction Start: Add 40

L of OMFP substrate (Final concentration ~50 -

Measurement: Immediately monitor fluorescence (Ex: 485 nm / Em: 525 nm) in kinetic mode for 30-60 minutes.

-

Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Activity vs. Log[Menadione] to determine IC50.

Protocol B: Reversibility Assessment (The DTT Rescue)

Purpose: To distinguish between reversible oxidation and irreversible alkylation.

Workflow:

-

Perform the incubation step as above (Enzyme + Menadione) for 30 minutes.

-

Rescue Step: Add DTT (Final concentration 5 mM) to the well and incubate for an additional 15 minutes.

-

Add OMFP and measure activity.[4]

-

Interpretation: If activity recovers to >80% of control, the mechanism is primarily oxidative . If activity remains inhibited, the mechanism is covalent alkylation .

-

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Purpose: To validate the G2/M arrest phenotype in live cells.

Workflow Visualization:

Figure 2: Workflow for validating cell cycle arrest induced by Menadione.

Detailed Steps:

-

Treatment: Treat asynchronous cells with Menadione (10-30

M) for 24 hours. -

Harvest: Trypsinize cells, wash with PBS.

-

Fixation: Resuspend pellet in 300

L PBS. Add 700-

Why? Vortexing prevents clumping, ensuring single-cell suspension for accurate DNA content analysis.

-

-

Staining: Wash cells with PBS.[5] Resuspend in staining solution:

-

PBS + 0.1% Triton X-100 (permeabilization).

-

20

g/mL Propidium Iodide (PI) (DNA stain). -

200

g/mL RNase A (degrades RNA to prevent false PI signal).

-

-

Acquisition: Analyze >10,000 events on a flow cytometer.

-

Result: Expect a significant increase in the 4N (G2/M) peak compared to control.

References

-

CDC25B Inhibition by Menadione: A Potential New Therapeutical Approach. Current Medicinal Chemistry. [Link]

-

Menadione induces G2/M arrest in gastric cancer cells by down-regulation of CDC25C. International Journal of Clinical and Experimental Pathology. [Link]

-

A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors. Molecules. [Link]

-

Independent Mechanistic Inhibition of Cdc25 Phosphatases by a Natural Product Caulibugulone. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

The Phosphatase Inhibitor Menadione (Vitamin K3) Protects Cells From EGFR Inhibition. Journal of Investigative Dermatology. [Link]

Sources

- 1. e-century.us [e-century.us]

- 2. Menadione induces G2/M arrest in gastric cancer cells by down-regulation of CDC25C and proteasome mediated degradation of CDK1 and cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.fsu.edu [med.fsu.edu]

- 5. Dual mode of degradation of Cdc25 A phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Anticancer Potential of Menadione (Vitamin K3)

[1][2]

Executive Summary: The Renaissance of a Pro-Oxidant

Menadione (2-methyl-1,4-naphthoquinone, Vitamin K3) has transitioned from a banned nutritional supplement (due to hepatotoxicity) to a potent investigational chemotherapeutic agent. Unlike its natural congeners (K1 and K2), Menadione lacks the isoprenoid side chain, granting it distinct pharmacokinetic properties and a high potential for redox cycling .

For drug development professionals, the value of Menadione lies not in its vitamin activity, but in its ability to exploit the elevated oxidative baseline of cancer cells . By catalyzing the generation of Reactive Oxygen Species (ROS) and depleting glutathione (GSH) pools, Menadione pushes cancer cells beyond their redox tolerance threshold, triggering distinct cell death modalities such as autoschizis (when combined with ascorbate) and programmed necrosis.

This guide outlines the mechanistic rationale, synergistic strategies, and validated experimental protocols for assessing Menadione’s efficacy in preclinical oncology.

Mechanistic Foundations: The "Redox Trojan Horse"

The cytotoxicity of Menadione is driven by two parallel pathways: Futile Redox Cycling and Nucleophilic Arylation .

The NQO1 "Switch" and ROS Generation

The cellular fate of Menadione is dictated by the enzymatic competition between one-electron and two-electron reducers.

-

One-Electron Reduction (The Toxic Route): Enzymes like NADPH-cytochrome P450 reductase reduce Menadione to the unstable semiquinone radical (SQ•-) . This radical rapidly reacts with molecular oxygen to regenerate Menadione and produce superoxide anions (

), initiating a futile cycle that exponentially generates ROS. -

Two-Electron Reduction (The Protective Route): NAD(P)H:quinone oxidoreductase 1 (NQO1) reduces Menadione directly to menadiol (hydroquinone), bypassing the semiquinone stage. Menadiol is typically conjugated (glucuronidated) and excreted.

-

Critical Insight: In many tumors, NQO1 is overexpressed.[1] While this typically protects cells, high doses of Menadione or low rates of conjugation can lead to menadiol auto-oxidation, feeding back into ROS production. Furthermore, inhibiting NQO1 (e.g., with dicoumarol) can sensitize NQO1-rich tumors to Menadione by forcing the drug into the one-electron (toxic) pathway.

-

Arylation of Thiols

Menadione acts as a soft electrophile, reacting with intracellular thiols via Michael addition.

-

Target: Glutathione (GSH).

-

Effect: Rapid GSH depletion prevents ROS neutralization, leading to a "double hit" of increased oxidative stress and decreased antioxidant capacity.

-

Secondary Targets: Protein tyrosine phosphatases (which have active site cysteines), leading to aberrant activation of MAPK/ERK signaling.[2]

Visualization of Signaling Pathways

Figure 1: The dual metabolic fate of Menadione. The left branch (1e- reduction) drives toxicity via redox cycling, while the right branch (NQO1) typically detoxifies unless overwhelmed.

Synergistic Strategy: The Menadione-Ascorbate System (Apatone)[3]

The clinical utility of Menadione is limited by hepatotoxicity at high doses. However, combining Menadione with Ascorbate (Vitamin C) in a specific ratio (typically 1:100) creates a synergistic "redox system" that is selectively toxic to cancer cells at pharmacologically achievable concentrations.

Mechanism of Synergy

-

Electron Transfer: Ascorbate donates an electron to Menadione, driving the formation of the semiquinone radical without enzymatic intervention.

-

H2O2 Accumulation: This interaction generates massive amounts of Hydrogen Peroxide (H2O2). Cancer cells, often deficient in Catalase, cannot clear this H2O2, leading to catastrophic oxidative stress.

-

Autoschizis: This combination induces a unique cell death morphology called autoschizis, characterized by:

-

Exaggerated membrane damage.

-

Self-excision of cytoplasm (reducing cell size by ~50%).[3]

-

Nucleolar segregation and karyorrhexis.

-

Quantitative Synergy Data (Representative)

Table 1: Comparative IC50 values demonstrating synergy in human carcinoma lines.

| Cell Line | Tissue Origin | Menadione IC50 (µM) | Ascorbate IC50 (µM) | Combination IC50 (M:A)* | Synergy Index (CI)** |

| PC-3 | Prostate | 25.0 | 4500 | 3.0 : 300 | < 0.5 (Strong Synergy) |

| MCF-7 | Breast | 18.5 | 3800 | 2.5 : 250 | < 0.6 (Synergy) |

| T24 | Bladder | 22.0 | 4100 | 4.0 : 400 | < 0.7 (Synergy) |

| Fibroblast | Normal Control | >100 | >10000 | >20 : 2000 | > 1.0 (No Toxicity) |

*Combination tested at fixed 1:100 molar ratio. **Combination Index (CI) calculated via Chou-Talalay method; CI < 1 indicates synergy.

Experimental Protocols

Protocol A: Differential Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the therapeutic window between cancer cells and normal counterparts.

Reagents:

-

Menadione Sodium Bisulfite (Water soluble) or Menadione (dissolved in DMSO, final <0.1%).

-

Sodium Ascorbate (Freshly prepared in PBS).

-

MTT Reagent (5 mg/mL).[4]

Workflow:

-

Seeding: Plate target cancer cells (e.g., DU145) and normal control cells (e.g., HUVEC) at

cells/well in 96-well plates. Incubate 24h. -

Treatment Preparation:

-

Prepare Menadione serial dilutions: 0, 5, 10, 20, 40, 80 µM.

-

Prepare Combination: Mix Menadione with Ascorbate at 1:100 ratio (e.g., 10 µM Menadione + 1 mM Ascorbate).

-

Critical Step: Ascorbate degrades rapidly. Mix immediately prior to addition.

-

-

Incubation: Treat cells for 24 hours (Menadione acts rapidly; 48-72h may show secondary necrosis).

-

Readout: Add MTT, incubate 4h, solubilize formazan, and read OD at 570 nm.

-

Analysis: Plot dose-response curves. Calculate Combination Index (CI) using CompuSyn software or isobologram analysis.

Protocol B: ROS Quantification (DCFH-DA Flow Cytometry)

Objective: Validate the mechanism of oxidative stress.

Reagents:

-

DCFH-DA (2',7'-Dichlorofluorescin diacetate).

-

NAC (N-Acetylcysteine) as a negative control (ROS scavenger).

Workflow:

-

Pre-loading: Incubate cells with 10 µM DCFH-DA for 30 mins in serum-free media. Wash x2 with PBS.[5]

-

Treatment: Add Menadione (IC50 dose) +/- NAC (5 mM).

-

Time Course: Measure fluorescence at 30 min, 1h, and 2h .

-

Expert Note: Menadione-induced ROS is an early event. Measuring at 24h often misses the peak oxidative burst due to cell death.

-

-

Detection: Flow Cytometry (FITC channel, Ex/Em: 485/535 nm).

-

Validation: A right-shift in fluorescence intensity confirms ROS.[5] NAC pretreatment should abrogate this shift.

Protocol C: Mitochondrial Membrane Potential (JC-1 Assay)

Objective: Assess mitochondrial dysfunction (a precursor to apoptosis/autoschizis).

Workflow:

-

Treat cells with Menadione (10-20 µM) for 4-6 hours.

-

Stain with JC-1 dye (2 µM) for 20 mins.

-

Analysis:

-

Healthy Mitochondria: Form J-aggregates (Red Fluorescence).

-

Damaged Mitochondria: Monomers (Green Fluorescence).

-

Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating Menadione-Ascorbate synergy.

Clinical Landscape & Safety Considerations

The Toxicity Challenge

Historically, high-dose oral Menadione caused hemolytic anemia and hepatotoxicity due to arylation of hepatic proteins. This led to its removal from nutritional supplements.

-

Solution: The "Apatone" strategy (Menadione:Ascorbate) allows for Menadione doses to be reduced to 1/10th to 1/50th of the toxic threshold while maintaining anticancer efficacy due to synergistic ROS generation in the tumor microenvironment.

Clinical Status[8][9]

-

Apatone (Phase I/IIa): Trials in end-stage prostate cancer demonstrated safety and efficacy (slowed PSA doubling time) using oral capsules.

-

Orphan Drug Status: Granted for specific indications like bladder cancer.[6]

-

Current Focus: Repurposing Menadione in combination with standard chemotherapeutics (e.g., Gemcitabine) to overcome drug resistance via ROS-mediated inhibition of efflux pumps.

References

-

Verrax, J., et al. (2009). "The association of vitamins C and K3 kills cancer cells mainly by autoschizis, a novel form of cell death."[7][8] European Journal of Medicinal Chemistry. Link

-

Jamison, J. M., et al. (2001). "Autoschizis: a new form of cell death for human ovarian carcinoma cells following ascorbate:menadione treatment."[3] Nuclear Medicine and Biology. Link

-

Tareen, B., et al. (2008). "A 12 week, open label, phase I/IIa study using apatone for the treatment of prostate cancer patients who have failed standard therapy."[8] International Journal of Medical Sciences. Link

-

Glorieux, C., & Calderon, P. B. (2017). "Catalase downregulation in cancer cells exposes them to the cytotoxicity of redox-cycling quinones." Biochemical Pharmacology. Link

-

Ross, D., et al. (2000). "NAD(P)H:quinone oxidoreductase 1 (NQO1): chemoprotection, bioactivation, and its role in cancer."[9][10] Free Radical Biology and Medicine. Link

-

Beck, R., et al. (2011). "Menadione reduction by cytosolic enzymes: NQO1, a detoxification tool?" Toxicology in Vitro. Link

Sources

- 1. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Autoschizis of human ovarian carcinoma cells: scanning electron and light microscopy of a new cell death induced by sodium ascorbate: menadione treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medindia.net [medindia.net]

- 7. Pankiller effect of prolonged exposure to menadione on glioma cells: potentiation by vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faithandgratitude.org [faithandgratitude.org]

- 9. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Guide: Dissecting Menadione-Induced Cell Death

Mechanisms, The Apoptosis-Necrosis Switch, and Experimental Validation

Executive Summary

Menadione (2-methyl-1,4-naphthoquinone, Vitamin K3) is a potent quinone widely used as a model compound to induce oxidative stress and study cell death signaling.[1][2][3][4][5] Unlike simple oxidants (e.g.,

The critical determinant of cell fate—whether a cell undergoes controlled apoptosis or uncontrolled necrosis—is the intracellular ATP level, which is governed by the intensity of the initial insult. This guide provides a rigorous technical framework for researchers to induce, distinguish, and validate these pathways, moving beyond basic viability assays to mechanistic dissection.

Part 1: The Biochemistry of Cytotoxicity

Menadione does not kill cells through a single "hit." It initiates a cascade of metabolic catastrophes. Understanding these upstream events is prerequisite to designing valid experiments.

1.1 The Dual Mechanism: Redox Cycling vs. Arylation

Menadione enters the cell and is metabolized by one-electron or two-electron reducers.

-

Redox Cycling (The ROS Generator):

-

Menadione is reduced to a semiquinone radical by enzymes like NADPH-cytochrome P450 reductase or Complex I of the electron transport chain (ETC).

-

The semiquinone is unstable and reacts with molecular oxygen (

) to regenerate the parent menadione, releasing superoxide anion ( -

Result: A futile cycle that consumes reducing equivalents (NADPH) and generates massive Reactive Oxygen Species (ROS).

-

-

Arylation (The Thiol Depletor):

-

Menadione acts as a Michael acceptor, directly alkylating nucleophiles, particularly the thiol (-SH) groups of Glutathione (GSH) and proteins.

-

Result: Rapid depletion of the cellular antioxidant reserve (GSH) and inactivation of critical enzymes (e.g., GAPDH, Calcium ATPases).

-

1.2 The Decision Node: The ATP Switch

The mode of death is not random; it is bioenergetically determined.

-

Apoptosis (Energy-Dependent): Requires ATP to form the apoptosome (Apaf-1/Cytochrome c/Caspase-9 complex) and to drive the executioner caspases. Occurs at low-to-moderate doses (10–30 µM) where mitochondrial potential (

) is partially preserved. -

Necrosis (Energy-Failure): Occurs at high doses (>50–100 µM) . Excessive ROS causes DNA strand breaks, triggering PARP-1 hyperactivation. PARP-1 consumes NAD+ to repair DNA, leading to ATP depletion. Without ATP, the apoptotic machinery fails, ion pumps stop, and the cell swells and ruptures.

Figure 1: The Bioenergetic Switch. High ROS drives PARP-mediated ATP depletion, forcing the cell from apoptosis toward necrosis.

Part 2: Experimental Framework & Protocols

2.1 Reagent Preparation (Critical Step)

Menadione is light-sensitive and hydrophobic. Improper handling leads to experimental variability.

-

Stock Solution: Dissolve Menadione powder in 100% DMSO or 95% Ethanol to a concentration of 100 mM .

-

Note: Aqueous solubility is poor (~0.1 mg/mL).

-

-

Storage: Aliquot into amber tubes (or wrap in foil) and store at -20°C. Stable for 6 months.

-

Working Solution: Dilute immediately before use. Do not store diluted media.

2.2 Dose-Response Titration (The "Kill Curve")

Before distinguishing mechanisms, you must define the lethal concentrations for your specific cell line.

-

Seed Cells: 5,000–10,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: Treat with Menadione (0, 5, 10, 25, 50, 100, 200 µM) for 24 hours .

-

Assay: Use WST-1 or CCK-8 (metabolic activity) or Crystal Violet (biomass). Avoid MTT if possible, as menadione can directly reduce MTT tetrazolium, causing false positives.

-

Target Selection:

-

Select a concentration near the IC20–IC30 for Apoptosis studies.

-

Select a concentration near the IC80–IC90 for Necrosis studies.

-

2.3 Flow Cytometry: Annexin V / PI Staining

This is the gold standard for distinguishing live, early apoptotic, and necrotic/late apoptotic cells.

-

Principle:

-

Annexin V: Binds Phosphatidylserine (PS) flipped to the outer membrane (Early Apoptosis).[6]

-

Propidium Iodide (PI): Intercalates DNA only when the plasma membrane is ruptured (Necrosis/Late Apoptosis).

-

Protocol:

-

Harvest: Collect supernatant (floating cells) and trypsinized adherent cells. Crucial: Do not discard floating cells; they are the dying population.

-

Wash: Centrifuge (300 x g, 5 min) and wash 1x with cold PBS.

-

Resuspend: In 100 µL 1X Annexin Binding Buffer (contains

, essential for Annexin binding). -

Stain: Add 5 µL Annexin V-FITC and 5 µL PI.

-

Incubate: 15 min at RT in the dark .

-

Analyze: Add 400 µL Binding Buffer and analyze by Flow Cytometry within 1 hour.

Data Interpretation Table:

| Quadrant | Annexin V | PI | Status | Mechanism |

| Q3 (LL) | Negative | Negative | Live | Intact membrane, no PS exposure. |

| Q4 (LR) | Positive | Negative | Early Apoptosis | PS flip, membrane intact. ATP present. |

| Q2 (UR) | Positive | Positive | Late Apoptosis / Necrosis | Membrane ruptured. Hard to distinguish without time-course. |

| Q1 (UL) | Negative | Positive | Primary Necrosis | Membrane rupture without PS flip (rare in menadione, usually Q2). |

Part 3: Mechanistic Validation (Advanced)

To prove the mechanism (E-E-A-T), you must block the pathway and observe rescue.

3.1 The "Rescue" Experiments

If menadione kills via ROS and PARP, then antioxidants and PARP inhibitors should rescue the cells.

| Inhibitor/Agent | Target | Concentration | Expected Outcome |

| N-Acetylcysteine (NAC) | ROS Scavenger (GSH precursor) | 1–5 mM (Pre-treat 1h) | Total Rescue. Prevents both apoptosis and necrosis. |

| z-VAD-fmk | Pan-Caspase Inhibitor | 20–50 µM | Blocks Apoptosis (Q4 |

| Olaparib / DPQ | PARP-1 Inhibitor | 1–10 µM | Prevents Necrosis. Preserves ATP, potentially shifting death to apoptosis or survival. |

| Necrostatin-1 | RIPK1 (Necroptosis) | 10–50 µM | Tests for programmed necrosis (Necroptosis). |

3.2 Visualization of the Experimental Logic

Figure 2: Multi-parametric validation workflow. Combining Flow Cytometry, Western Blotting, and ATP assays provides a definitive classification of cell death.

Part 4: Troubleshooting & Common Pitfalls

-

The "MTT Artifact":

-

Issue: Menadione can chemically reduce MTT to purple formazan even in the absence of live cells.

-

Solution: Use wash steps carefully or switch to ATP-based viability assays (e.g., CellTiter-Glo) which are not affected by redox cycling.

-

-

Secondary Necrosis:

-

Issue: In vitro, apoptotic cells eventually lose membrane integrity because there are no phagocytes to eat them. They become "secondary necrotic" (Annexin+/PI+).

-

Solution: Perform a time-course (e.g., 4h, 8h, 12h, 24h).

-

Apoptosis: Population moves Q3

Q4 -

Necrosis: Population moves Q3

Q2 directly (rapidly).

-

-

-

Solvent Toxicity:

-

Issue: High DMSO concentrations (>0.5%) can induce apoptosis or membrane permeability.

-

Solution: Always include a "Vehicle Control" containing the equivalent volume of DMSO.

-

References

-

Loor, G., et al. (2010). "Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis." Free Radical Biology and Medicine.

-

Leist, M., et al. (1997). "Intracellular adenosine triphosphate (ATP) concentration: a switch in the decision between apoptosis and necrosis." Journal of Experimental Medicine.

-

Criddle, D. N., et al. (2006). "Menadione-induced Reactive Oxygen Species Generation via Redox Cycling Promotes Apoptosis of Murine Pancreatic Acinar Cells."[7] Journal of Biological Chemistry.

-

Biotium. "Apoptosis and Necrosis Quantitation Protocols." Technical Support Notes.

-

Sigma-Aldrich. "Menadione Product Information & Stability." Product Sheet.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioscience.co.uk [bioscience.co.uk]

- 7. mdpi.com [mdpi.com]

Technical Deep Dive: Menadione (Vitamin K3) in Coagulation Pathways

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Menadione (2-methyl-1,4-naphthoquinone), historically classified as Vitamin K3, occupies a unique niche in coagulation biology.[1][2] Unlike phylloquinone (K1) or menaquinones (K2), menadione is a synthetic provitamin lacking the isoprenoid side chain required for direct cofactor activity.

For the drug development scientist, menadione presents a "Precursor Paradox": it is a potent activator of coagulation factors in vivo due to rapid tissue alkylation, yet it possesses a narrow therapeutic index due to off-target oxidative cycling.[2] This guide dissects the molecular mechanisms of menadione bioactivation, its integration into the Vitamin K cycle, and the experimental protocols required to assess its activity and toxicity.[2]

Molecular Mechanism: The UBIAD1 Gateway[2]

Menadione itself cannot serve as a cofactor for

The Alkylation Step

The critical rate-limiting step is the conversion of Menadione to Menaquinone-4 (MK-4) .[2] This occurs primarily in the endoplasmic reticulum, catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) .[2]

-

Reaction: Menadione + Geranylgeranyl pyrophosphate (GGPP)

Menaquinone-4 (MK-4) + PPi.[2][3] -

Significance: This alkylation adds the lipophilic 20-carbon side chain (geranylgeranyl group) necessary for the molecule to embed within the ER membrane and interact efficiently with VKORC1 and GGCX.[2]

-

Clinical Relevance: Mutations in UBIAD1 are linked to Schnyder Corneal Dystrophy, highlighting the enzyme's role in lipid metabolism, but its primary role in coagulation is the bioactivation of K3 to K2 (MK-4).[2]

The Vitamin K Cycle & Carboxylation[2][4][5][6][7][8][9][10]

Once converted to MK-4, the molecule enters the canonical Vitamin K cycle.[2] This cycle is a self-validating redox loop that drives the post-translational modification of Vitamin K-Dependent (VKD) proteins (Factors II, VII, IX, X, Protein C, S, and Z).

The Mechanism of Action[2][6][11][12][13]

-

Reduction: MK-4 (quinone form) is reduced to the hydroquinone form (

) by Vitamin K Epoxide Reductase (VKORC1) .[2][4] -

Carboxylation:

acts as the essential cofactor for -

Epoxidation: During carboxylation,

is oxidized to Vitamin K 2,3-epoxide (KO).[2][5] -

Regeneration: VKORC1 reduces KO back to the quinone form, completing the cycle.[2] Warfarin exerts its anticoagulant effect by inhibiting this specific step.[2]

Visualization: Menadione Activation & The K-Cycle

The following diagram illustrates the entry of Menadione into the cycle via UBIAD1 and its subsequent cycling.

Figure 1: The Menadione Bioactivation Pathway.[2] Note the critical UBIAD1-dependent alkylation step required before Menadione can enter the redox cycle.

The Coagulation Interface: Why Gla Matters

The conversion of Glu to Gla is not merely structural; it is the "on-switch" for coagulation.[2]

-

Calcium Chelation: The Gla domain contains 9–12 Gla residues.[2] These dicarboxylic acid residues function as high-affinity calcium chelators.[2]

-

Conformational Change: Upon binding

, the Gla domain undergoes a hydrophobic transition, exposing residues that were previously buried.[2] -

Membrane Binding: This structural shift allows the coagulation factors to bind to phosphatidylserine (PS) on the surface of activated platelets.[2] This localizes the coagulation cascade to the site of injury, preventing systemic thrombosis.[2]

-

Experimental Implication: In drug development, measuring total protein (e.g., Factor II) is insufficient.[2] You must measure the functional (carboxylated) fraction using activity assays or conformation-specific antibodies.[2]

Toxicology: The Oxidative Stress Shunt[2]

Menadione is rarely used in human therapeutics today due to hemolytic anemia, particularly in G6PD-deficient patients.[2] Unlike K1/K2, Menadione can bypass the UBIAD1 pathway and undergo one-electron reduction .[2]

The Redox Cycling Mechanism[2]

-

Semiquinone Formation: Enzymes like NADPH-cytochrome P450 reductase reduce Menadione to a semiquinone radical (

).[2] -

ROS Generation: The unstable

reacts rapidly with molecular oxygen ( -

Glutathione Depletion: The cell attempts to detoxify ROS using Glutathione (GSH).[2] Excessive Menadione cycling depletes GSH pools, leading to oxidative stress and cell death (arylation of proteins).[2]

Data Summary: Vitamin K Variants

| Feature | Phylloquinone (K1) | Menaquinone-4 (K2) | Menadione (K3) |

| Origin | Plant-derived | Bacterial / Tissue conversion | Synthetic |

| Side Chain | Phytyl (C20) | Geranylgeranyl (C20) | None (Methyl only) |

| Direct Cofactor? | No (Needs reduction) | No (Needs reduction) | No (Needs Alkylation) |

| Toxicity | Low | Low | High (Oxidative Stress) |

| Clinical Use | Standard of Care | Osteoporosis (Japan) | Research / Vet Med |

Experimental Methodologies

For researchers characterizing VKORC1 inhibitors or studying coagulation factor synthesis, the following protocols provide robust data.

Protocol A: In Vitro Carboxylation Assay (Microsome-Based)

Purpose: To measure the activity of GGCX and the cofactor capability of Menadione derivatives.[2]

-

Preparation: Isolate microsomes from rat liver or stable cell lines (e.g., HEK293-GGCX).

-

Reaction Mixture:

-

Buffer: 25 mM imidazole, pH 7.2, 0.5% CHAPS (detergent is critical for membrane enzymes).[2]

-

Substrate: Synthetic pentapeptide FLEEL (Phe-Leu-Glu-Glu-Leu). This mimics the GGCX consensus sequence.

-

Cofactor: Reduced Menadione (Menadiol) or MK-4.[2] Note: If using Menadione, you must add DTT (Dithiothreitol) to ensure reduction, though Menadione is a poor substrate in this cell-free system lacking UBIAD1.

-

Label:

(Radioactive bicarbonate) to track carboxylation.[2]

-

-

Incubation: 30 minutes at 25°C.

-

Termination: Add 10% TCA (Trichloroacetic acid) to precipitate proteins/peptides.

-

Quantification: Scintillation counting of the supernatant (unincorporated) vs. precipitate (incorporated) or HPLC separation.

Protocol B: Cell-Based PIVKA-II Detection

Purpose: To assess functional coagulation factor synthesis in a cellular environment (requires UBIAD1 activity).[2]

-

Cell Line: HepG2 (Human Hepatocellular Carcinoma) – naturally expresses VKD proteins.[2]

-

Treatment:

-

Incubation: 24–48 hours.

-

Lysis/Supernatant Collection: Collect media for secreted factors.[2]

-

ELISA: Use an antibody specific for PIVKA-II (Protein Induced by Vitamin K Absence or Antagonist).[2]

Workflow Visualization: Experimental Logic

Figure 2: Cell-based screening workflow for assessing Vitamin K cycle activity.

References

-

Nakagawa, K., et al. (2010).[2][3] "Identification of UBIAD1 as a novel human menaquinone-4 biosynthetic enzyme." Nature, 468(7320), 117-121.[2] Link

-

Stafford, D. W. (2005).[2] "The vitamin K cycle."[2][7][5][8][6][9][10] Journal of Thrombosis and Haemostasis, 3(8), 1873-1878.[2] Link

-

Tie, J. K., & Stafford, D. W. (2016).[2] "Structural and functional insights into enzymes of the vitamin K cycle." Journal of Thrombosis and Haemostasis, 14(2), 236-247.[2] Link

-

Craciun, A. M., et al. (2010).[2] "Improved method for the determination of the vitamin K-dependent carboxylase activity in human cells."[2] Biochimica et Biophysica Acta, 1800(11), 1134-1139.[2] Link

-

Castro, F. A., et al. (2008).[2] "Menadione-induced oxidative stress in human leukemia cells." Toxicology in Vitro, 22(5), 1162-1170. Link

Sources

- 1. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]

- 3. Reactome | UBIA1D prenylates menadione to form MK4 (vitamin K hydroquinone) [reactome.org]

- 4. mdpi.com [mdpi.com]

- 5. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin K - Wikipedia [en.wikipedia.org]

- 8. eclinpath.com [eclinpath.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of new vitamin K derivatives with a ketone group at the C-1’ position of the side chain and their conversion to menaquinone-4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimization of Menadione Concentration for Apoptosis Induction in Mammalian Cell Culture

Introduction & Mechanistic Grounding

Menadione (2-methyl-1,4-naphthoquinone, Vitamin K3) is a potent quinone used extensively as a model compound to study oxidative stress-mediated cell death. Unlike its physiological counterparts (K1 and K2), Menadione is a provitamin that lacks the isoprenoid side chain, making it capable of rapid intracellular redox cycling.

Mechanism of Action

The cytotoxicity of Menadione is driven by its metabolism. It undergoes one-electron reduction by enzymes such as NADPH-cytochrome P450 reductase, generating an unstable semiquinone radical. In the presence of molecular oxygen, this radical is re-oxidized to the parent quinone, transferring an electron to oxygen to form the superoxide anion radical (

This "redox cycling" creates a futile cycle that:

-

Depletes cellular reducing equivalents (NADPH).

-

Generates massive Reactive Oxygen Species (ROS) .

-

Depletes Glutathione (GSH) via formation of Menadione-S-glutathione conjugates.

-

Induces Mitochondrial Permeability Transition Pore (mPTP) opening , leading to Cytochrome c release and Caspase-dependent apoptosis.

Critical Distinction: The mode of cell death is strictly concentration-dependent.

-

Low/Moderate Concentrations (10–50 µM): Trigger apoptotic pathways via mitochondrial dysfunction and DNA damage (PARP activation).

-

High Concentrations (>100 µM): Cause rapid ATP depletion and severe membrane damage, resulting in necrosis (oncosis) rather than apoptosis.

Signaling Pathway Visualization[1]

Figure 1: Menadione-induced redox cycling pathway leading to apoptosis or necrosis depending on oxidative severity.

Experimental Design & Concentration Ranges

Because cellular antioxidant capacity (e.g., catalase and SOD expression levels) varies by tissue origin, a single "universal" concentration does not exist. You must perform a dose-titration.

Reference Concentration Table (Literature Values)

Note: These values represent starting points for apoptosis induction (24h exposure).

| Cell Line | Tissue Origin | Apoptotic Range (IC50 approx) | Necrotic Threshold | Key Reference |

| HepG2 | Liver (Hepatoma) | 15 – 25 µM | > 100 µM | [Sun et al., 2010] |

| HeLa | Cervical Cancer | 20 – 40 µM | > 100 µM | [Loor et al., 2010] |

| SH-SY5Y | Neuroblastoma | 10 – 30 µM | > 75 µM | [Cecchini et al., 2019] |

| MKN45 | Gastric Cancer | 25 – 30 µM | > 100 µM | [Kim et al., 2019] |

| Cardiomyocytes | Heart (Primary) | 5 – 10 µM | > 50 µM | [Loor et al., 2010] |

Protocol 1: Stock Solution Preparation[2][3][4]

Safety Warning: Menadione is a skin and respiratory irritant. Handle in a fume hood. Critical Factor: Menadione is light-sensitive .[1] All tubes must be amber or wrapped in foil.

Reagents

-

Menadione (Crystalline solid, MW: 172.18 g/mol ).[2] Do not use Menadione Sodium Bisulfite for this protocol.

-

DMSO (Dimethyl Sulfoxide), sterile, cell-culture grade.

Procedure

-

Calculate Mass: To prepare a 100 mM Stock Solution (1000x):

-

Weigh 17.2 mg of Menadione.[2]

-

Dissolve in 1.0 mL of DMSO.

-

-

Solubilization: Vortex vigorously. Menadione dissolves well in DMSO (solubility ~60 mg/mL).

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) in amber microcentrifuge tubes.

-

Store at -20°C (stable for 1 year) or -80°C (indefinite).

-

Avoid repeated freeze-thaw cycles.

-

-

Working Solution:

-

Dilute the 100 mM stock 1:1000 in culture medium to achieve 100 µM.

-

Important: Prepare working dilutions immediately before use. Aqueous stability is poor (<24 hours).

-

Protocol 2: Dose-Response Optimization (The "Kill Curve")

This protocol validates the specific apoptotic window for your cell line.

Workflow Diagram

Figure 2: Step-by-step workflow for determining the optimal apoptotic concentration.

Step-by-Step Methodology

-

Seeding:

-

Seed cells in a 96-well plate at a density of

to -

Allow attachment for 24 hours.

-

-

Preparation of Treatment Media:

-

Thaw 100 mM Menadione stock in the dark.

-

Prepare serial dilutions in serum-free or low-serum (1-2%) media.

-

Why Low Serum? Serum albumin binds quinones, reducing bioavailability. If you must use 10% FBS, you will likely need higher Menadione concentrations (shift IC50 rightward).

-

Concentration Points: 0 (Vehicle), 10, 25, 50, 75, 100, 200 µM.

-

-

Treatment:

-

Aspirate old media.

-

Add 100 µM of treatment media per well (triplicates).

-

Incubate for 24 hours (standard for apoptosis).

-

-

Readout (Dual Approach):

-

Viability (MTT/CCK-8): Determines the IC50.

-

Apoptosis Verification (Microscopy/Western):

-

At the IC50, check for cell shrinkage and blebbing (Apoptosis).

-

At 2x IC50, check for ballooning/rupture (Necrosis).

-

Western Blot marker: Cleaved Caspase-3 or PARP cleavage.[3]

-

-

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Inconsistent IC50 | Light degradation | Wrap all tubes in foil; turn off biosafety cabinet light during handling. |

| No Apoptosis (only Necrosis) | Concentration too high | Reduce dose to <50 µM. Check time points earlier (4-6h) for early apoptotic markers. |

| Precipitation | Aqueous insolubility | Ensure DMSO concentration in final media is <0.5%. Predilute in warm media. |

| High Background Toxicity | DMSO toxicity | Include a "Vehicle Control" (DMSO only) to normalize data. |

| Serum Effect | Protein binding | If switching from 1% to 10% FBS, expect the effective potency of Menadione to drop. Retitrate. |

References

-

Loor, G., et al. (2010). Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis. Free Radical Biology and Medicine.

-

Sun, Y., et al. (2010). Menadione cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB.[4] Toxicology and Applied Pharmacology.

-

Kim, Y.J., et al. (2014).[3] Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis.[3][5][6] Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Cayman Chemical. (2022).[7] Vitamin K3 (Menadione) Product Information & Solubility Data.

-

Sigma-Aldrich. (2023). Menadione Product Information Sheet.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Menadione Induced Apoptosis in MKN45 Cells via Down-regulation of Survivin [kjcls.org]

- 4. Menadione cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: High-Precision HPLC Quantification of Menadione (Vitamin K3) and Its Redox Metabolites

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the simultaneous quantification of Menadione (Vitamin K3), its reduced form Menadiol, and its primary detoxification product, Menadione-S-Glutathione (Thiodione).

While Menadione is widely used in pharmacological research for its role in oxidative stress induction and cancer therapy, its quantification is complicated by rapid redox cycling and photolytic instability . This guide moves beyond standard pharmacopeial methods by integrating a post-column reduction system for ultra-sensitive fluorescence detection, while retaining UV capabilities for high-concentration metabolites.

Key Advantages of This Protocol:

-

Dual-Mode Detection: Coupling UV (251 nm) for Menadione/Thiodione with Fluorescence (Ex 325nm/Em 425nm) for trace Menadiol.

-

Redox Stabilization: A specific sample preparation workflow designed to freeze the redox state of the analyte during extraction.

-

Matrix Versatility: Validated for plasma, cell culture media, and tissue homogenates.

Metabolic Context & Analytical Logic

Understanding the analyte's behavior is prerequisite to accurate quantification. Menadione is a quinone that undergoes one-electron reduction to a semiquinone radical, or two-electron reduction to Menadiol (Vitamin K3H2). In the presence of Glutathione (GSH), it forms a thioether conjugate (Thiodione), a marker of cellular detoxification.

Diagram 1: Menadione Metabolic Flux & Detection Targets

Caption: Metabolic fate of Menadione. The protocol targets K3 (parent), K3H2 (reduced), and Thiodione (conjugate).

Experimental Protocol

Reagents and Materials

-

Analytes: Menadione (Sigma-Aldrich, >98%), Menadiol diacetate (hydrolyzed to menadiol pre-run), Glutathione (reduced).

-

Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Water (18.2 MΩ), Acetic Acid.

-

Post-Column Reagent: Zinc powder (particle size <45 µm) or Platinum Black column.

-

Internal Standard (IS): 2-Methyl-1,4-naphthoquinone-d8 (Deuterated) or Menaquinone-2 (MK-2).[1]

Sample Preparation (The "Redox Freeze" Method)

Criticality: Menadione degrades rapidly in light and oxidizes in alkaline pH.

Step-by-Step Extraction:

-

Collection: Collect blood/media into amber tubes containing EDTA (anticoagulant) and 10 mM Ascorbic Acid (antioxidant to prevent Menadiol oxidation).

-

Lysis (Tissue only): Homogenize tissue in ice-cold PBS (pH 6.0) containing 1 mM Ferulic acid (stabilizer).

-

Protein Precipitation:

-

Add 200 µL sample to 600 µL ice-cold Acetonitrile (containing 50 ng/mL Internal Standard).

-

Vortex vigorously for 30 seconds.

-